

$\text{N}\alpha\text{-Boc-L-2,4-diaminobutyric Acid}$: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-L-2,4-diaminobutyric acid*

Cat. No.: *B1173255*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

$\text{N}\alpha\text{-Boc-L-2,4-diaminobutyric acid}$ (Boc-L-Dab-OH) is a non-proteinogenic amino acid derivative that serves as a crucial building block in the fields of peptide synthesis and medicinal chemistry.^{[1][2]} The presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group enhances its stability and solubility, making it an ideal intermediate for the synthesis of complex peptides and other bioactive molecules.^{[1][2]} This strategic protection allows for selective chemical modifications at the gamma-amino group, enabling the creation of novel peptide analogs with tailored biological activities. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its utility in drug discovery.

Physicochemical Properties

$\text{N}\alpha\text{-Boc-L-2,4-diaminobutyric acid}$ and its derivatives are typically white to off-white crystalline powders.^{[1][3]} The Boc protecting group significantly influences the solubility of the parent amino acid, rendering it more soluble in organic solvents commonly used in peptide synthesis. Key physicochemical data are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of $\text{N}\alpha\text{-Boc-L-2,4-diaminobutyric Acid}$ ^{[1][2]}

Property	Value
CAS Number	25691-37-6
Molecular Formula	C ₉ H ₁₈ N ₂ O ₄
Molecular Weight	218.25 g/mol [1]
Appearance	White to off-white powder [1] [2]
Melting Point	192-194 °C [2]
Optical Rotation	[α] ²⁰ /D = -6.5 to -8.5° (c=1 in H ₂ O)
Solubility	Sparingly soluble in methanol, slightly soluble in water [2]
Purity	≥98% (HPLC) [1]

Table 2: Physicochemical Properties of Related Derivatives[\[3\]](#)[\[4\]](#)

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Optical Rotation
Ny-Boc-L-2,4-diaminobutyric acid	10270-94-7	C ₉ H ₁₈ N ₂ O ₄	218.2	210-218	[α] ²⁰ /D = +8 ± 2° (c=1 in H ₂ O) [4]
Na-Boc-D-2,4-diaminobutyric acid	80445-78-9	C ₉ H ₁₈ N ₂ O ₄	218.2	201 - 205 [3]	[α] ²⁰ /D = -17 ± 2 ° (c=0.5 in MeOH) [3]

Synthesis and Experimental Protocols

The synthesis of **Na-Boc-L-2,4-diaminobutyric acid** can be achieved through various routes, often starting from readily available chiral precursors like L-aspartic acid or L-glutamine. A

common strategy involves the selective protection of the α -amino group followed by modification and reduction of a side-chain carboxyl group.

General Synthesis from L-Homoserine

A patented method describes the synthesis of 2,4-diaminobutyric acid derivatives starting from L-homoserine. The process involves the initial protection of the amino and carboxyl groups of homoserine. A phthaloyl (Pht) group is then introduced via a Mitsunobu reaction. Subsequent debenzylolation, removal of the Pht group, and finally, cleavage of the Boc group yields the desired product.[\[5\]](#)

Experimental Protocol: Incorporation in Solid-Phase Peptide Synthesis (SPPS)

$\text{N}\alpha\text{-Boc-L-2,4-diaminobutyric acid}$ is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for its incorporation into a peptide chain using HBTU as a coupling agent.

Materials:

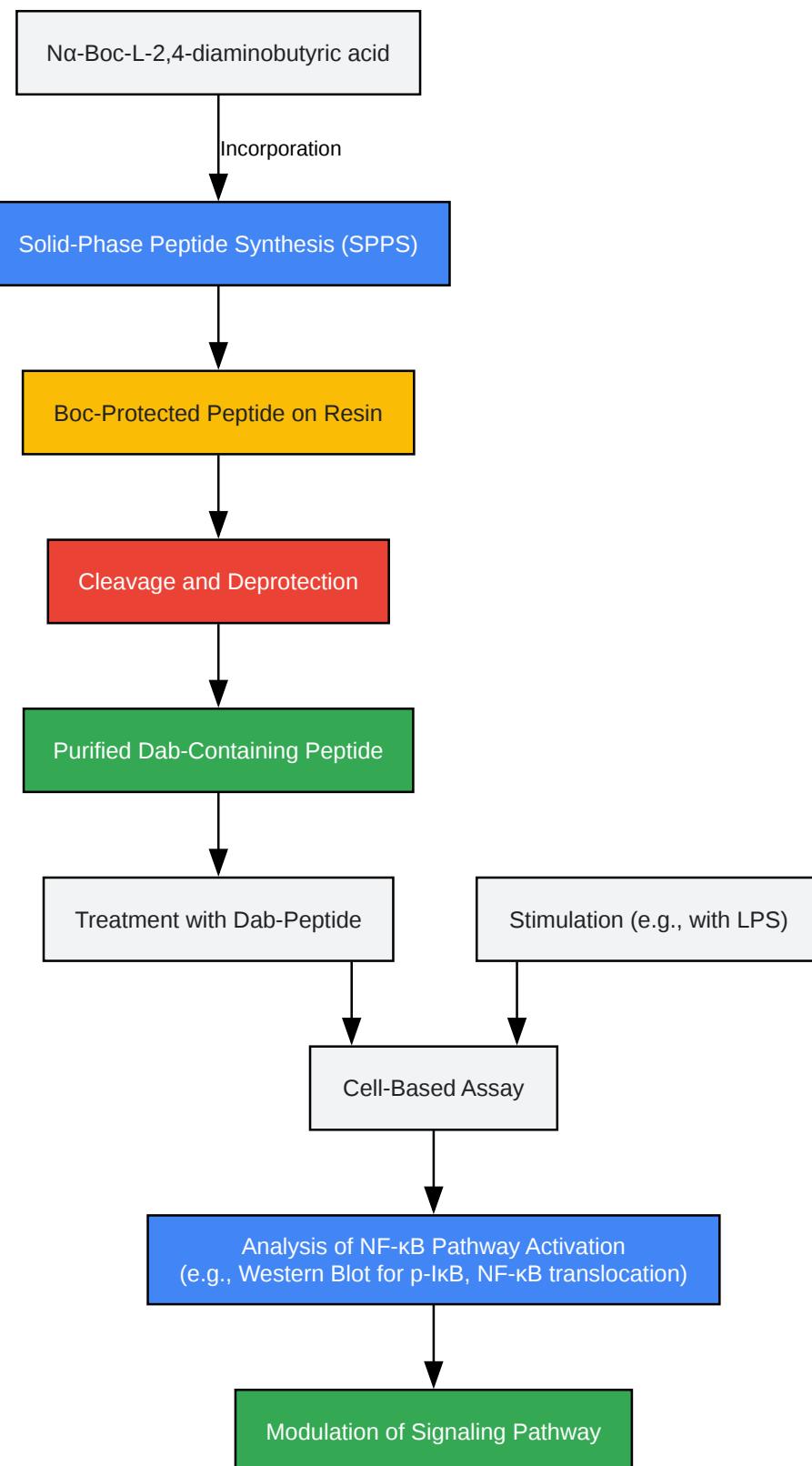
- **$\text{N}\alpha\text{-Boc-L-2,4-diaminobutyric acid}$**
- Appropriate resin (e.g., Merrifield or PAM resin)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
- 1-Hydroxybenzotriazole (HOBT) (optional, to suppress racemization)[\[6\]](#)

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
- Boc Deprotection:
 - Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
 - Drain the solution and add a fresh portion of 50% TFA in DCM.
 - Agitate the mixture for 20-30 minutes.
 - Wash the resin thoroughly with DCM followed by DMF.
- Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DMF until the resin is no longer acidic. Wash again with DMF.
- Coupling:
 - In a separate vial, dissolve 2.0 equivalents of **Na-Boc-L-2,4-diaminobutyric acid** and 2.0 equivalents of HBTU in DMF.
 - Add 4.0 equivalents of DIEA to the activation mixture. Optionally, 2.0 equivalents of HOBT can be added.
 - Immediately add the activated amino acid solution to the resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.
 - Once the reaction is complete, drain the coupling solution and wash the resin with DMF.^[6]
- Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.
- Cleavage: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid such as anhydrous HF.

Applications in Research and Drug Development

The unique structural features of **Na-Boc-L-2,4-diaminobutyric acid** make it a versatile tool in various research and development applications:

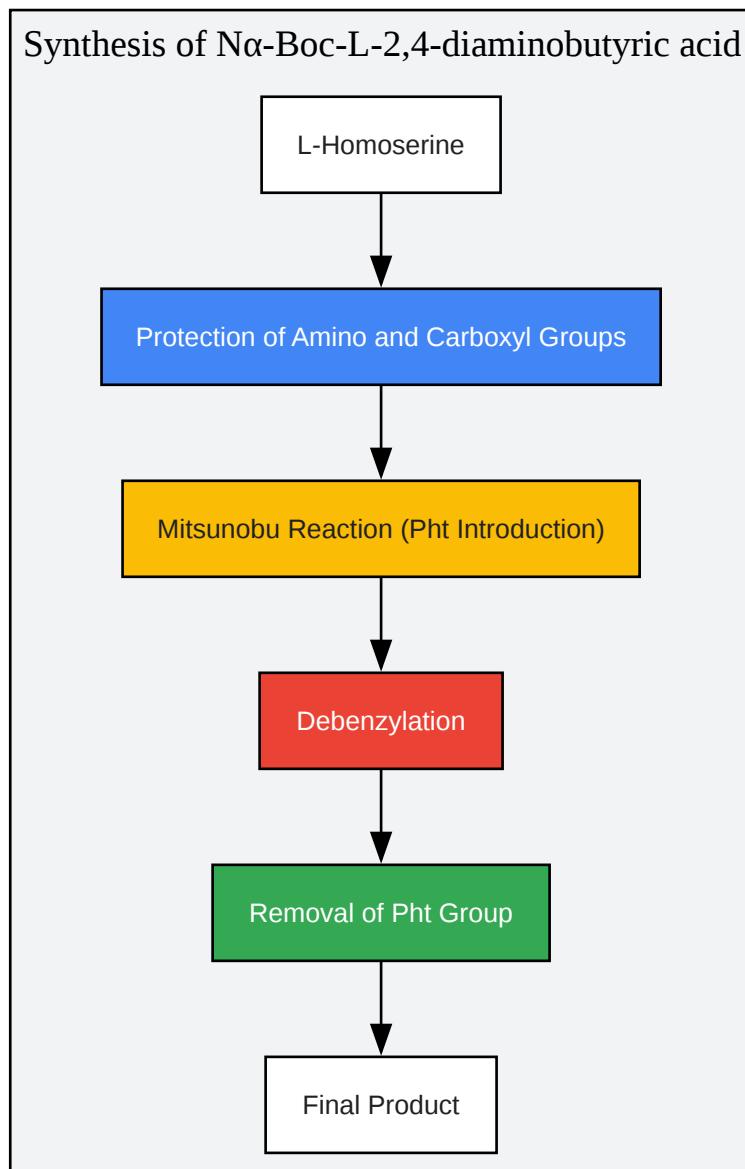

- Peptide Synthesis: It is a fundamental building block for the synthesis of peptides with modified backbones or side chains, which can lead to improved stability, bioavailability, and biological activity.^{[1][2]}
- Drug Development: This compound is utilized in the synthesis of peptide-based drugs, including somatostatin antagonists and blood coagulation factor Xa inhibitors.^[1] The diaminobutyric acid moiety can introduce a positive charge at physiological pH, which can be crucial for receptor binding or membrane interaction.
- Bioconjugation: The free γ -amino group can be selectively modified for the attachment of other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs, to create targeted drug delivery systems or diagnostic agents.^[3]

Role in Biological Systems and Signaling Pathways

Direct involvement of the Boc-protected form, **Na-Boc-L-2,4-diaminobutyric acid**, in signaling pathways is not documented, as the Boc group is a temporary protecting group used during synthesis. However, the unprotected L-2,4-diaminobutyric acid (Dab) residue, once incorporated into a peptide and deprotected, can significantly influence the biological activity of the peptide.

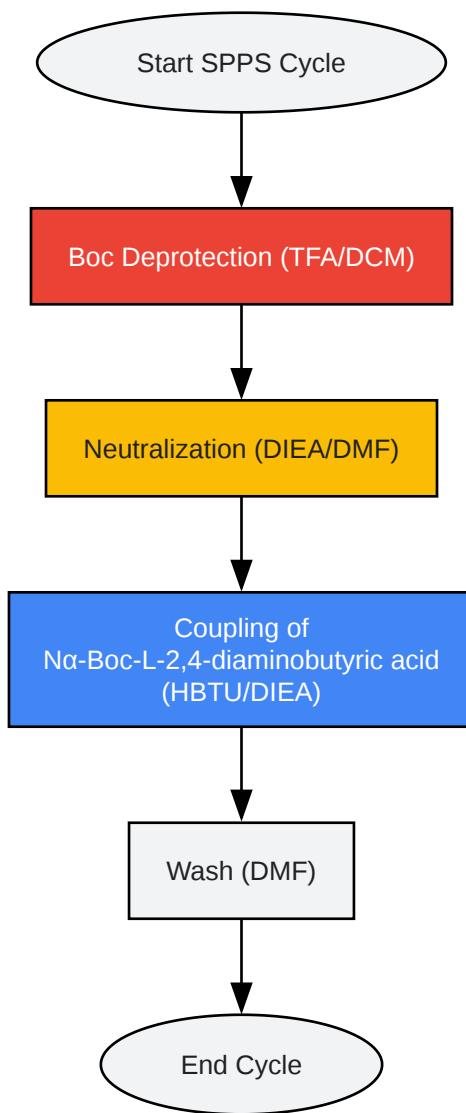
For instance, peptides containing Dab are found in nature, such as in the antibiotic polymyxin, which interacts with the lipopolysaccharide (LPS) of Gram-negative bacteria, subsequently affecting cellular signaling. Furthermore, studies on the free L-2,4-diaminobutyric acid have shown that it can have antitumor effects by accumulating in malignant cells, leading to hyperosmosis and cell lysis.^[7] This suggests that peptides containing Dab could be designed to target specific cell types and modulate their function.

While a direct signaling role is not established, a logical workflow for investigating the potential of a Dab-containing peptide to modulate a signaling pathway is presented below. This workflow illustrates how **Na-Boc-L-2,4-diaminobutyric acid** is used as a tool to create a bioactive peptide whose effects on a signaling pathway, such as the NF- κ B pathway, can then be studied.



[Click to download full resolution via product page](#)

Workflow for Investigating Signaling Pathway Modulation


Experimental Workflow Visualization

The following diagrams illustrate key processes and logical relationships involving **Na-Boc-L-2,4-diaminobutyric acid**.

[Click to download full resolution via product page](#)

General Synthetic Route

[Click to download full resolution via product page](#)

Boc-SPPS Incorporation Cycle

Conclusion

N̄-Boc-L-2,4-diaminobutyric acid is an indispensable tool for chemists and pharmacologists. Its unique structure, with a protected α -amino group and a reactive γ -amino group, provides a versatile platform for the synthesis of novel peptides and peptidomimetics. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, ultimately contributing to the discovery of new therapeutic agents. While the direct role of the Boc-protected form in signaling is not applicable, its deprotected counterpart

within a peptide sequence holds significant potential for modulating biological pathways, warranting further investigation as outlined in the proposed experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 25691-37-6, Boc-L-2,4-diaminobutyric acid | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [$\text{Na}\text{-Boc-L-2,4-diaminobutyric Acid: A Comprehensive Technical Guide}$]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1173255#n-boc-l-2-4-diaminobutyric-acid-introduction>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com